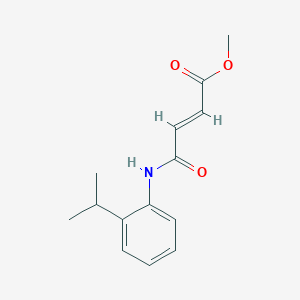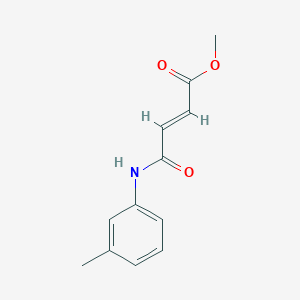![molecular formula C20H19Cl2N3O3 B281961 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281961.png)
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also reduces the production of pro-inflammatory cytokines and chemokines in models of rheumatoid arthritis and multiple sclerosis. In addition, 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it a suitable candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo. These limitations should be taken into consideration when designing experiments using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid.
Orientations Futures
There are several future directions for the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. First, clinical trials are underway to evaluate the safety and efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in patients with B-cell malignancies and autoimmune diseases. Second, combination therapies using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, are being explored to enhance the therapeutic efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. Third, the identification of biomarkers that predict response to 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid will be important for patient selection and treatment optimization. Fourth, the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the off-target effects and toxicity of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid may lead to the development of safer and more effective BTK inhibitors.
Méthodes De Synthèse
The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves several steps, including the preparation of 4-(3,4-Dichlorophenyl)piperazine, 4-nitroaniline, and 4-(4-aminophenyl)-4-oxo-2-butenoic acid. These compounds are then coupled using appropriate reagents and conditions to obtain 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in high yield and purity. The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been described in detail in several research articles and patents.
Applications De Recherche Scientifique
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has also demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. These findings have prompted the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid as a potential therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C20H19Cl2N3O3 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(Z)-4-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-17-6-5-16(13-18(17)22)25-11-9-24(10-12-25)15-3-1-14(2-4-15)23-19(26)7-8-20(27)28/h1-8,13H,9-12H2,(H,23,26)(H,27,28)/b8-7- |
Clé InChI |
BERIQWPSVUXCII-FPLPWBNLSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



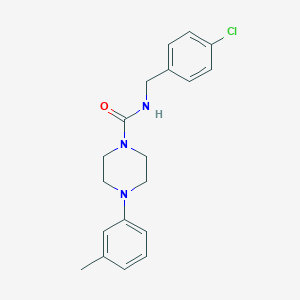
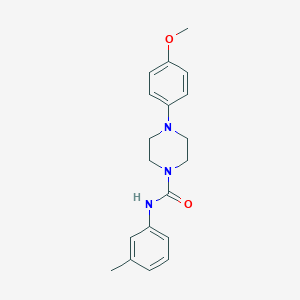
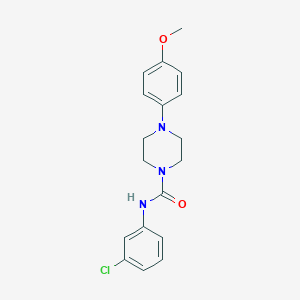
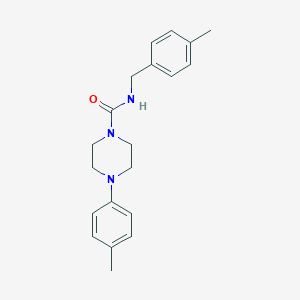

![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
